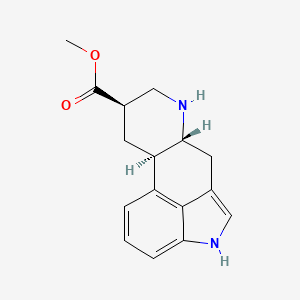

Ergoline-8-carboxylic acid methyl ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ergoline-8-carboxylic acid methyl ester is a chemical compound belonging to the ergoline family. Ergoline derivatives are known for their diverse pharmacological properties and are often used in the treatment of various neurological disorders. This compound is characterized by its complex structure, which includes a carboxylic acid group and a methyl ester group.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Ergoline-8-carboxylic acid methyl ester typically involves multiple steps, starting from simpler ergoline derivatives. One common method includes the esterification of ergoline-8-carboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors and advanced purification techniques to achieve high yields and purity. The process may also be optimized to minimize waste and reduce production costs.

Analyse Des Réactions Chimiques

Types of Reactions

Ergoline-8-carboxylic acid methyl ester can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can convert the carboxylic acid group to an alcohol.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols.

Applications De Recherche Scientifique

Ergoline-8-carboxylic acid methyl ester has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its effects on various biological pathways and processes.

Medicine: Investigated for its potential therapeutic effects in treating neurological disorders such as Parkinson’s disease and schizophrenia.

Industry: Used in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of Ergoline-8-carboxylic acid methyl ester involves its interaction with specific molecular targets in the body. These targets may include dopamine receptors, serotonin receptors, and other neurotransmitter systems. The compound can modulate the activity of these receptors, leading to various physiological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

Lysergic acid diethylamide (LSD): Known for its psychoactive properties.

Ergotamine: Used in the treatment of migraines.

Bromocriptine: Used in the treatment of Parkinson’s disease and hyperprolactinemia.

Uniqueness

Ergoline-8-carboxylic acid methyl ester is unique due to its specific structural features and pharmacological profile. Unlike some other ergoline derivatives, it may have a more selective action on certain receptors, making it a valuable tool in research and potential therapeutic applications.

Activité Biologique

Ergoline-8-carboxylic acid methyl ester (ECME) is a compound belonging to the ergoline family, which is known for its diverse biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of the biological activity of ECME, including its chemical properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C17H20N2O2

- Molecular Weight : 284.35 g/mol

- IUPAC Name : Methyl 7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxylate

ECME is synthesized through the esterification of ergoline-8-carboxylic acid with methanol, typically using an acid catalyst under reflux conditions. This compound serves as a precursor for various ergoline derivatives and is utilized in both academic and industrial settings for its biological properties.

The biological activity of ECME primarily involves its interaction with neurotransmitter receptors. It has been shown to bind to serotonin and dopamine receptors, modulating their activity and influencing various physiological processes such as mood regulation and cognition. The compound's structure allows it to interact with multiple molecular targets, which can lead to diverse biochemical effects.

Biological Activities

- Neurotransmitter Modulation :

- Cytotoxicity :

- Antifouling Properties :

Study on Dopaminergic Activity

A study investigating the dopaminergic effects of ECME found that it significantly increased dopamine receptor activation in vitro. This was measured using radiolabeled binding assays, showing a marked increase in receptor affinity compared to control compounds. The findings suggest that ECME could be further developed as a therapeutic agent for conditions related to dopamine dysregulation.

Cytotoxicity Assessment

In another study focused on the cytotoxic properties of ECME, researchers evaluated its effects on cancer cell lines. The results indicated that while ECME had moderate cytotoxicity, further structural modifications could enhance its potency against specific cancer types. The study highlighted the need for additional research into the structure-activity relationship (SAR) of ergoline derivatives.

Applications in Medicine

The potential therapeutic applications of ECME are extensive:

- Neurological Disorders : As a dopamine agonist, ECME is being explored for its efficacy in treating Parkinson's disease and other dopaminergic dysfunctions.

- Cancer Therapy : Given its cytotoxic properties, there is ongoing research into optimizing ECME and its derivatives for targeted cancer therapies.

- Psychiatric Disorders : Its interaction with serotonin receptors opens avenues for investigating its use in treating mood disorders.

Summary

This compound is a promising compound with significant biological activity primarily due to its interactions with neurotransmitter systems. Its potential applications span various fields including neurology and oncology. Continued research into its mechanisms of action and structural modifications will likely enhance our understanding and utilization of this compound in therapeutic settings.

| Property | Description |

|---|---|

| Molecular Formula | C17H20N2O2 |

| Molecular Weight | 284.35 g/mol |

| Biological Activities | Dopaminergic modulation, cytotoxicity |

| Therapeutic Applications | Neurological disorders, cancer therapy |

Propriétés

Numéro CAS |

30341-92-5 |

|---|---|

Formule moléculaire |

C16H18N2O2 |

Poids moléculaire |

270.33 g/mol |

Nom IUPAC |

methyl (6aR,10aR)-4,6,6a,7,8,9,10,10a-octahydroindolo[4,3-fg]quinoline-9-carboxylate |

InChI |

InChI=1S/C16H18N2O2/c1-20-16(19)10-5-12-11-3-2-4-13-15(11)9(7-17-13)6-14(12)18-8-10/h2-4,7,10,12,14,17-18H,5-6,8H2,1H3/t10?,12-,14-/m1/s1 |

Clé InChI |

ORIBUSCBDFDAIQ-HCGVIMEBSA-N |

SMILES |

COC(=O)C1CC2C(CC3=CNC4=CC=CC2=C34)NC1 |

SMILES isomérique |

COC(=O)C1C[C@H]2[C@@H](CC3=CNC4=CC=CC2=C34)NC1 |

SMILES canonique |

COC(=O)C1CC2C(CC3=CNC4=CC=CC2=C34)NC1 |

Pictogrammes |

Irritant |

Synonymes |

6-nor-9,10-dihydrolysergic acid methyl ester methyl 6-nor-9,10-dihydrolysergate |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.